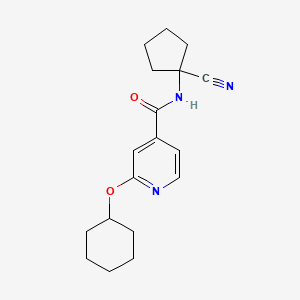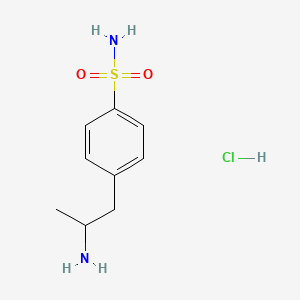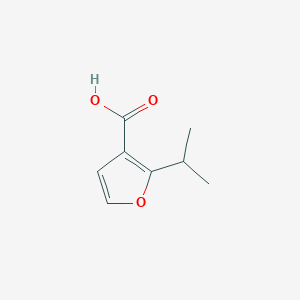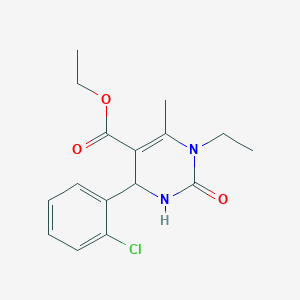
4-tert-Butyl-4'-iodobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-4’-iodobiphenyl is a chemical compound with the molecular formula C16H17I . It is a solid substance at 20 degrees Celsius . The compound appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular weight of 4-tert-Butyl-4’-iodobiphenyl is 336.22 . The exact mass is 336.037476 . The compound has a density of 1.4±0.1 g/cm3 .Physical And Chemical Properties Analysis
4-tert-Butyl-4’-iodobiphenyl has a melting point range of 148.0 to 151.0 °C . It is soluble in N,N-DMF . The boiling point is 357.1±21.0 °C at 760 mmHg . The flash point is 162.0±11.1 °C .Wissenschaftliche Forschungsanwendungen
Solid-State Photoreactivity : The compound 4-tert-Butyl-4'-iodobiphenyl demonstrates notable properties in the realm of solid-state photoreactivity. A study has shown that while 2,2′-distryrylbiphenyl shows no solid-state photoreactivity, its tert-butyl substituted derivative undergoes a quantitative transformation into an intramolecular [2+2]cycloadduct. This highlights the potential of this compound in photoreactive applications (Böhn et al., 1992).
Thermal Transformations : The thermal stability of 4-tert-Butylbiphenyl, closely related to this compound, has been studied, revealing insights into its cracking and isomerization reactions. This research is crucial for understanding the behavior of this compound under thermal conditions, which is essential for its application in thermal processing and use in compounds (Repkin et al., 2010).
Thermochemical Studies : Thermochemical studies of 4-tert-Butylbiphenyl and its derivatives provide critical information on their energies, enthalpies of vaporization, fusion, and sublimation. Such data are vital for applications where energy and heat transfer properties of the compound are relevant (Melkhanova et al., 2009).
Organosolubility in Polyimides : The use of derivatives of this compound in the synthesis of new polyimides has been explored, showing that these compounds exhibit high glass transition temperatures and excellent solubility. This makes them suitable for applications in high-performance polymers and materials science (Chern et al., 2009).
Enhanced Solubility in Phthalocyanine Synthesis : A study on non-symmetrical bifunctionally-substituted phthalonitriles, including those derived from 4-tert-Butylbiphenyl, shows that these compounds enhance solubility in various solvents. This is significant for their use in sensorics, smart materials production, and as molecular magnets (Vashurin et al., 2018).
Application in Dye-Sensitized Solar Cells : Research indicates that 4-tert-Butylpyridine, a compound structurally similar to this compound, plays a significant role in increasing the open circuit voltage of dye-sensitized solar cells. This is attributed to a reduction in charge carrier recombination due to reduced interface defect density, pointing towards potential applications in solar energy technology (Dürr et al., 2006).
Safety and Hazards
4-tert-Butyl-4’-iodobiphenyl can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists . It is also recommended to take off contaminated clothing and wash before reuse .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 4-tert-butylphenol, are used in the production of epoxy resins and polycarbonates .
Mode of Action
In polymer science terms, 4-tert-butylphenol, a similar compound, is monofunctional and acts as a chain stopper or endcapper, controlling molecular weight by limiting chain growth .
Biochemical Pathways
Similar compounds are known to be involved in the production of epoxy resins and polycarbonates .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 4-tert-Butyl-4’-iodobiphenyl is currently unknown .
Result of Action
Similar compounds are known to control molecular weight by limiting chain growth in polymer science .
Action Environment
Similar compounds are known to be used in various industrial applications, suggesting that they may be stable under a variety of conditions .
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(4-iodophenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17I/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIHETXXQCHXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid (non-preferred name)](/img/structure/B2701222.png)




![spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2701232.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2701234.png)
![2-Cyclopropyl-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2701236.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2701237.png)
![N-(4-methoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2701238.png)
![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)